2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: The chlorophenyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions.
Formation of the sulfanyl group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar compounds to 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE include other pyridine derivatives with similar substituents These compounds may have similar chemical properties but can differ in their biological activity and applications
Properties
Molecular Formula |
C25H16ClFN2S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H16ClFN2S/c26-20-10-6-17(7-11-20)16-30-25-23(15-28)22(18-8-12-21(27)13-9-18)14-24(29-25)19-4-2-1-3-5-19/h1-14H,16H2 |
InChI Key |
TVZGYDFNXIIQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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